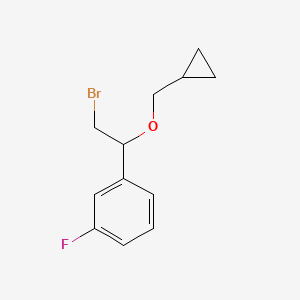

1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-3-fluorobenzene

Description

1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-3-fluorobenzene is a halogenated aromatic compound featuring a benzene ring substituted with a fluorine atom at the 3-position and a brominated ethyl ether group at the 1-position. The ethyl chain contains a bromine atom at the β-carbon and a cyclopropylmethoxy group at the α-carbon.

Properties

Molecular Formula |

C12H14BrFO |

|---|---|

Molecular Weight |

273.14 g/mol |

IUPAC Name |

1-[2-bromo-1-(cyclopropylmethoxy)ethyl]-3-fluorobenzene |

InChI |

InChI=1S/C12H14BrFO/c13-7-12(15-8-9-4-5-9)10-2-1-3-11(14)6-10/h1-3,6,9,12H,4-5,7-8H2 |

InChI Key |

YEJJHEDEAOUTDG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1COC(CBr)C2=CC(=CC=C2)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-3-fluorobenzene typically involves multiple steps. One common synthetic route starts with the preparation of the intermediate compounds, followed by their combination under specific reaction conditions.

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. These methods would also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-3-fluorobenzene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-3-fluorobenzene has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may be used in studies involving biological systems to understand its interactions and effects.

Industry: It can be used in the development of new materials or as an intermediate in the production of other chemicals

Mechanism of Action

The mechanism of action for 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-3-fluorobenzene involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties:

Key Observations:

- Steric Hindrance : The cyclopropylmethoxy group introduces moderate steric bulk, which may slow down nucleophilic attacks at the β-bromo position compared to less hindered analogues .

- Reactivity : Bromo-fluorovinyl compounds () exhibit high reactivity due to conjugated double bonds, achieving synthesis yields up to 93% via Wittig-like reactions . In contrast, brominated ethyl ethers (e.g., the target compound) may require milder conditions to avoid ether cleavage.

Physicochemical Properties

- Acidity/Solubility: The phenolic -OH group in 4-[2-(cyclopropylmethoxy)ethyl]phenol () confers water solubility (~20 mg/mL) and acidity (pH 4.5–6.5), whereas the target compound’s fluorine and ether groups render it more lipophilic .

- Thermal Stability : Betaxolol Hydrochloride undergoes drying at 65°C under vacuum without decomposition, indicating that the cyclopropylmethoxy ether linkage is thermally stable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.